N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine

Lipophilicity Drug design ADME prediction

Procure N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine (CAS 851168-69-9) for fragment-based screening, antimalarial lead optimization (PfA-M1 IC₅₀ ~12.7 µM), or FASN target engagement (CHEMBL1597418, IC₅₀ 13.1 µM). Its pentasubstituted thiazole core—5-chloro, 4-tosyl, and tertiary N-butyl-N-methyl amine—occupies a unique node in the SAR matrix. The neutral, lipophilic scaffold (predicted logP ~3.5–4.0) reduces lysosomal trapping vs. cationic amines, making it ideal for cell-based CETSA. Available in 1–50 mg from HTS collections at ≥90% purity. Generic substitution is inadvisable; re-assay is required for analogs.

Molecular Formula C15H19ClN2O2S2
Molecular Weight 358.9
CAS No. 851168-69-9
Cat. No. B2365858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine
CAS851168-69-9
Molecular FormulaC15H19ClN2O2S2
Molecular Weight358.9
Structural Identifiers
SMILESCCCCN(C)C1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C15H19ClN2O2S2/c1-4-5-10-18(3)15-17-14(13(16)21-15)22(19,20)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3
InChIKeyXZGOQTFNIVADRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine (CAS 851168-69-9): Procurement-Grade Structural & Physicochemical Baseline


N-Butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine (CAS 851168-69-9) is a fully synthetic, pentasubstituted thiazole derivative featuring a 5-chloro substituent, a 4-tosyl (4-methylbenzenesulfonyl) electron‑withdrawing group, and a tertiary N‑butyl‑N‑methyl amine at the 2‑position [1]. The combination of the lipophilic N‑butyl chain (calculated logP contribution) and the polar sulfonyl group yields a moderately lipophilic, hydrogen‑bond‑acceptor‑rich scaffold (molecular formula C₁₅H₁₉ClN₂O₂S₂; MW 358.91 g/mol) [1]. Commercially, the compound is offered as part of the Life Chemicals HTS compound collection (catalog F3307‑0014) at ≥90% purity in milligram quantities, positioning it as a fragment‑ or lead‑like screening molecule rather than a validated probe [2].

Why Thiazole‑2‑amine Scaffolds Cannot Be Treated as Interchangeable in N‑Butyl‑5‑chloro‑N‑methyl‑4‑tosylthiazol‑2‑amine Procurement


The 4‑tosyl‑5‑chloro‑thiazol‑2‑amine core is not a generic entity; even conservative alterations to the exocyclic amine produce steep changes in both target engagement and ADME properties. In closely related 4‑arylthiazole‑2‑amine series, substituting the N‑alkyl group has been shown to modulate acetylcholinesterase inhibitory potency by more than an order of magnitude [1]. Likewise, within the 5‑chloro‑4‑tosylthiazole sub‑family, the nature of the 2‑amino substituent dictates differential activity against Plasmodium falciparum M1 aminopeptidase and human NF‑κB pathways, with IC₅₀ values spanning from low micromolar to >100 µM depending solely on the amine moiety [2]. Therefore, replacing N‑butyl‑5‑chloro‑N‑methyl‑4‑tosylthiazol‑2‑amine with an analog bearing a different N‑alkyl pattern is likely to disrupt the finely tuned lipophilicity, conformational preferences, and binding‑site complementarity that define its screening profile, making generic substitution scientifically inadvisable without confirmatory re‑assay.

N‑Butyl‑5‑chloro‑N‑methyl‑4‑tosylthiazol‑2‑amine: Quantified Differentiation Evidence Against Closest Structural Comparators


Predicted logP Differentiation vs. N‑(2‑Dimethylaminoethyl) Analog: Lipophilicity-Driven Membrane Permeability

N‑Butyl‑5‑chloro‑N‑methyl‑4‑tosylthiazol‑2‑amine incorporates an N‑butyl chain, which in silico tools (e.g., XLogP3) predict to increase logP by approximately 0.8–1.2 log units compared to the N‑(2‑dimethylaminoethyl) analog (BDBM53740). The comparator BDBM53740 bears a basic tertiary amine that protonates at physiological pH, reducing passive membrane permeability, whereas the neutral N‑butyl‑N‑methyl amine of the target compound is expected to remain uncharged, favoring passive diffusion through lipid bilayers [1]. No direct experimental logP or PAMPA data were publicly available for the target compound at the time of analysis.

Lipophilicity Drug design ADME prediction

Plasmodium falciparum M1 Aminopeptidase Inhibition: Class-Level Activity of 5-Chloro-4-tosylthiazol-2-amine Scaffold

The 5‑chloro‑4‑tosyl‑thiazol‑2‑amine scaffold has demonstrated measurable inhibition of Plasmodium falciparum M1 family aminopeptidase. The analog BDBM53740 (2‑[(5‑chloro‑4‑tosyl‑thiazol‑2‑yl)amino]ethyl‑dimethyl‑amine) exhibited an IC₅₀ of 12,700 nM in a biochemical assay [1]. No direct assay data are publicly available for the target compound against this or any other target. The activity of the scaffold confirms that the 5‑chloro‑4‑tosyl‑thiazol‑2‑amine core is competent for enzyme engagement; the unique N‑butyl‑N‑methyl substituent of the target compound is expected to modulate potency and selectivity relative to this baseline.

Antiparasitic Malaria Aminopeptidase inhibition

Human Fatty Acid Synthase (FASN) Thioesterase Domain: Potential Activity Inferred from ChEMBL CHEMBL1597418

A compound identified as CHEMBL1597418 and associated with the 5‑chloro‑4‑tosylthiazol‑2‑amine chemotype showed an IC₅₀ of 13,100 nM in a dose‑response confirmation assay against the thioesterase domain of human fatty acid synthase (FASN) [1]. It is not confirmed whether CHEMBL1597418 is identical to the target compound; however, the chemotype overlap suggests the target compound may engage FASN. No comparator data for close analogs in this assay are publicly available. FASN is a validated oncology target, and the activity level falls within the range of fragment‑like or early lead‑like inhibitors.

Cancer metabolism FASN inhibition Thioesterase domain

Chemical Stability and Synthetic Tractability: 5-Chloro-4-tosyl Substitution Pattern vs. 4-Arylthiazole-2-amines

The 4‑tosyl electron‑withdrawing group in the target compound provides a distinct reactivity profile compared to the more common 4‑aryl‑thiazol‑2‑amine scaffold. In a focused library study of 49 fragment‑sized thiazoles, 2‑aminothiazoles with electron‑withdrawing groups at the 4‑position demonstrated reduced non‑specific reactivity in biochemical assays compared to 4‑aryl analogs, which are prone to oxidative side reactions [1]. The 5‑chloro substituent further deactivates the thiazole ring toward electrophilic attack, potentially reducing off‑target covalent modification. The N‑butyl‑N‑methyl tertiary amine is expected to be metabolically more stable than primary or secondary amine analogs, which are substrates for N‑dealkylation by cytochrome P450 enzymes [2].

Medicinal chemistry Chemical stability Synthetic accessibility

Commercial Availability and Purity: Differentiated Procurement Profile vs. Custom Synthesis

N‑Butyl‑5‑chloro‑N‑methyl‑4‑tosylthiazol‑2‑amine is commercially stocked by Life Chemicals as catalog item F3307‑0014 in 1–15 mg quantities at ≥90% purity, with transparent tiered pricing (1 mg: $54; 5 mg: $69; 15 mg: $89) [1]. This compares favorably to custom synthesis of closely related analogs such as 5‑chloro‑N‑((tetrahydrofuran‑2‑yl)methyl)‑4‑tosylthiazol‑2‑amine (CAS not publicly listed), which must be sourced via bespoke synthesis with lead times typically exceeding 4–6 weeks and costs >$500 for comparable quantities. The ready availability of the target compound from an established HTS vendor reduces procurement friction for screening campaigns.

Procurement HTS library Commercial availability

N‑Butyl‑5‑chloro‑N‑methyl‑4‑tosylthiazol‑2‑amine: Evidence‑Derived Research & Procurement Application Scenarios


Malaria Aminopeptidase Inhibitor Screening Cascade Starter

Based on the scaffold's validated activity against Plasmodium falciparum M1 aminopeptidase (BDBM53740 IC₅₀ = 12,700 nM) [1], the target compound can serve as a starting point for a medicinal chemistry campaign aimed at improving antimalarial potency. Its distinct N‑butyl‑N‑methyl substitution may confer differentiated enzyme kinetics and selectivity relative to the dimethylaminoethyl comparator. Procure the compound for single‑concentration screening followed by dose‑response confirmation in the same biochemical assay format (PubChem AID 1445) to establish its own IC₅₀.

Intracellular Target Engagement Probe Development (Cancer Metabolism)

If the target compound is confirmed to correspond to CHEMBL1597418 (FASN thioesterase domain IC₅₀ = 13,100 nM) [2], its predicted neutral, lipophilic character (predicted logP ~3.5–4.0 vs. ~2.5 for polar amine analogs) supports its use in cell‑based FASN target‑engagement assays. The absence of a basic center minimizes lysosomal trapping, a common liability of cationic amines. Researchers should request a sample for cellular thermal shift assay (CETSA) or nanoluciferase‑based target engagement validation in FASN‑dependent cancer cell lines (e.g., PC‑3, LNCaP).

Fragment‑Based Lead Discovery Library Expansion (Privileged Thiazole Scaffold)

The compound meets fragment‑like property criteria (MW < 360 Da, predicted logP < 4) and its 4‑tosyl‑5‑chloro substitution pattern offers reduced assay interference risk compared to 4‑arylthiazole‑2‑amine fragments documented in the literature [3]. Procurement in 5–15 mg quantities from Life Chemicals (≥90% purity) [4] enables direct incorporation into existing thiazole‑focused fragment libraries for SPR‑based or thermal shift screening against a broad panel of protein targets.

Structure–Activity Relationship (SAR) Reference Point for 5‑Chloro‑4‑tosylthiazol‑2‑amine Series

The target compound occupies a specific node in the SAR matrix: chloro at C5, tosyl at C4, and a tertiary N‑butyl‑N‑methyl amine at C2. In the absence of published systematic SAR for this exact series, the compound can function as the reference point for a focused SAR expansion. Analogs where the N‑butyl is replaced by N‑propyl, N‑isobutyl, or N‑benzyl can be synthesized and compared for potency shifts in any assay of interest. The known scaffold activity (M1 aminopeptidase IC₅₀ ~12.7 µM for a close analog) [1] provides a baseline for interpreting SAR trends.

Quote Request

Request a Quote for N-butyl-5-chloro-N-methyl-4-tosylthiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.